

# Technical Guide: Rebalance (Sulfadiazine and Pyrimethamine) Oral Suspension

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## Compound of Interest

Compound Name: *Rebalance*

Cat. No.: *B12800153*

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## Executive Summary

This technical guide provides a comprehensive overview of the material safety, experimental protocols, and mechanism of action for the antiprotozoal compound **Rebalance**, a veterinary pharmaceutical formulation containing sulfadiazine and pyrimethamine. **Rebalance** is indicated for the treatment of Equine Protozoal Myeloencephalitis (EPM) caused by *Sarcocystis neurona*. [1][2][3] This document summarizes key quantitative safety data, details relevant experimental methodologies for safety and efficacy evaluation, and visually represents the compound's mechanism of action through signaling pathway and workflow diagrams. The information herein is intended to support researchers, scientists, and drug development professionals in understanding the safety and therapeutic profile of this combination therapy.

## Material Safety Data

While a specific Material Safety Data Sheet (MSDS) for the combined **Rebalance** oral suspension is not publicly available, safety information can be derived from the product's prescribing information and the MSDS of its active ingredients. For a definitive MSDS, it is recommended to contact the manufacturer directly.[2][4]

## Active Ingredients

- Sulfadiazine: A sulfonamide antibiotic.[5]

- Pyrimethamine: A diaminopyrimidine derivative.[\[5\]](#)

Each milliliter of **Rebalance** Antiprotozoal Oral Suspension contains 250 mg of sulfadiazine (as the sodium salt) and 12.5 mg of pyrimethamine.[\[1\]](#)[\[3\]](#)

## Quantitative Toxicity and Adverse Reaction Data

The following tables summarize the key quantitative safety findings from clinical studies and safety data sheets for the components of **Rebalance**.

Table 1: Adverse Reactions in Horses Treated with **Rebalance** for at Least 90 Days[\[3\]](#)

Adverse Reaction	1X Dose Group (20 mg/kg Sulfadiazine, 1 mg/kg Pyrimethamine)	2X Dose Group (40 mg/kg Sulfadiazine, 2 mg/kg Pyrimethamine)
Bone Marrow Suppression		
Anemia (Overall Observations)	12%	21%
Anemia (Cases)	22%	58%
Leukopenia (Cases)	19%	55%
Neutropenia (Cases)	5%	29%
Thrombocytopenia (Cases)	3%	5%

Table 2: Other Reported Adverse Events[\[1\]](#)[\[3\]](#)

Adverse Event	Frequency/Severity	Notes
Decreased Appetite	Infrequent, 1-2 days duration	One horse became anorexic and required a diet change.
Loose Stools/Diarrhea	Infrequent and transient	Did not typically require medical intervention.
Mild Colic	Less frequent	Self-limiting in most cases.
Urticaria (Hives)	Observed in one horse in the 1X group and two in the 2X group.	
Seizures	One horse in the 1X group experienced seizures.	May be associated with CNS damage from EPM.
Worsened Neurologic Deficits	May be observed within the first 5 weeks of treatment.	Believed to be an inflammatory reaction to dying parasites. <sup>[1]</sup>

## Handling and Personal Protective Equipment (PPE)

Based on the MSDS for sulfadiazine, the following precautions are recommended. Users should assume similar or greater precautions for the combined product.

Table 3: Handling and Safety Precautions for Sulfadiazine

Precaution	Recommendation
Personal Protective Equipment	Wear protective gloves, protective clothing, eye protection, and face protection. In case of inadequate ventilation, wear respiratory protection.
Handling	Do not breathe dust/mist/vapors. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.
First Aid (Eyes)	Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
First Aid (Skin)	Wash with plenty of water.
First Aid (Inhalation)	Remove person to fresh air and keep comfortable for breathing. Call a doctor if you feel unwell.

## Experimental Protocols

### Efficacy and Safety Study in Horses with EPM

The following outlines a typical experimental protocol for evaluating the efficacy and safety of **Rebalance** in horses diagnosed with EPM, based on information from the product's FDA approval documentation.

Objective: To evaluate the clinical effectiveness and safety of sulfadiazine and pyrimethamine for the treatment of EPM in horses.

Study Design:

- Multi-site, randomized field effectiveness evaluation.
- Horses are diagnosed with EPM based on neurological signs and confirmed by laboratory testing (e.g., CSF immunoblot).

- Horses are randomly assigned to treatment groups. In the pivotal study, a 1X and a 2X dose group were used.

#### Treatment Protocol:

- Dosage: Administer **Rebalance** Antiprotozoal Oral Suspension orally at a dose of 20 mg/kg sulfadiazine and 1 mg/kg pyrimethamine. This corresponds to 4 mL of the suspension per 50 kg (110 lb) of body weight.[1]
- Frequency: Once daily.[1]
- Administration: Administer using a suitable dosing syringe at least one hour prior to feeding with hay or grain.[1]
- Duration: The typical treatment regimen ranges from 90 to 270 days, depending on the clinical response.[1]

#### Monitoring and Data Collection:

- Clinical Examinations: Conduct complete physical and neurological examinations at baseline and at regular intervals throughout the study.
- Blood Work: Perform a Complete Blood Count (CBC) monthly to monitor for bone marrow suppression (anemia, leukopenia, neutropenia, and thrombocytopenia).[1][3]
- Efficacy Assessment: Evaluate treatment success based on improvement in neurological dysfunction scores and/or conversion to a negative CSF immunoblot for *S. neurona*.
- Adverse Event Monitoring: Record all adverse events throughout the study period.

## Target Animal Safety Study

The following protocol is based on a safety study conducted for **Rebalance**.

Objective: To evaluate the safety of **Rebalance** Antiprotozoal Oral Suspension in healthy horses when administered at an elevated dose.

Study Animals: Healthy adult horses, both male and female.

#### Treatment Protocol:

- Dosage: Administer **Rebalance** at 2X the recommended label dose (8 mL/50 kg).
- Frequency: Once daily.
- Duration: 92 consecutive days.

#### Monitoring and Data Collection:

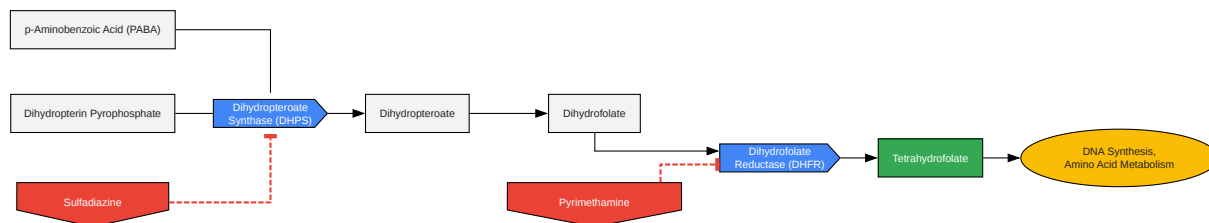
- Clinical Observations: Daily observation for any signs of toxicity, including changes in appetite, stool consistency, and general demeanor.
- Physical Examinations: Conduct complete physical examinations at baseline and at regular intervals (e.g., biweekly) throughout the study and post-treatment period.
- Hematology and Serum Chemistry: Collect blood samples at baseline, biweekly during the treatment period, and at specified time points post-treatment to evaluate CBC and serum chemistry values.

## Mechanism of Action and Visualizations

### Signaling Pathway: Inhibition of Folic Acid Synthesis

**Rebalance**'s therapeutic effect is derived from the synergistic action of its two active ingredients, sulfadiazine and pyrimethamine, which inhibit the folic acid (tetrahydrofolate) synthesis pathway in the protozoan parasite *Sarcocystis neurona*. This pathway is essential for the parasite's DNA synthesis and cell division. The two drugs target different enzymes in the same pathway, leading to a potent antiprotozoal effect.

- Sulfadiazine: A competitive inhibitor of dihydropteroate synthase (DHPS). It acts as a structural analog of para-aminobenzoic acid (PABA), a key substrate for DHPS.<sup>[4]</sup>
- Pyrimethamine: A potent inhibitor of dihydrofolate reductase (DHFR), the enzyme that catalyzes the conversion of dihydrofolate to tetrahydrofolate.<sup>[4]</sup>

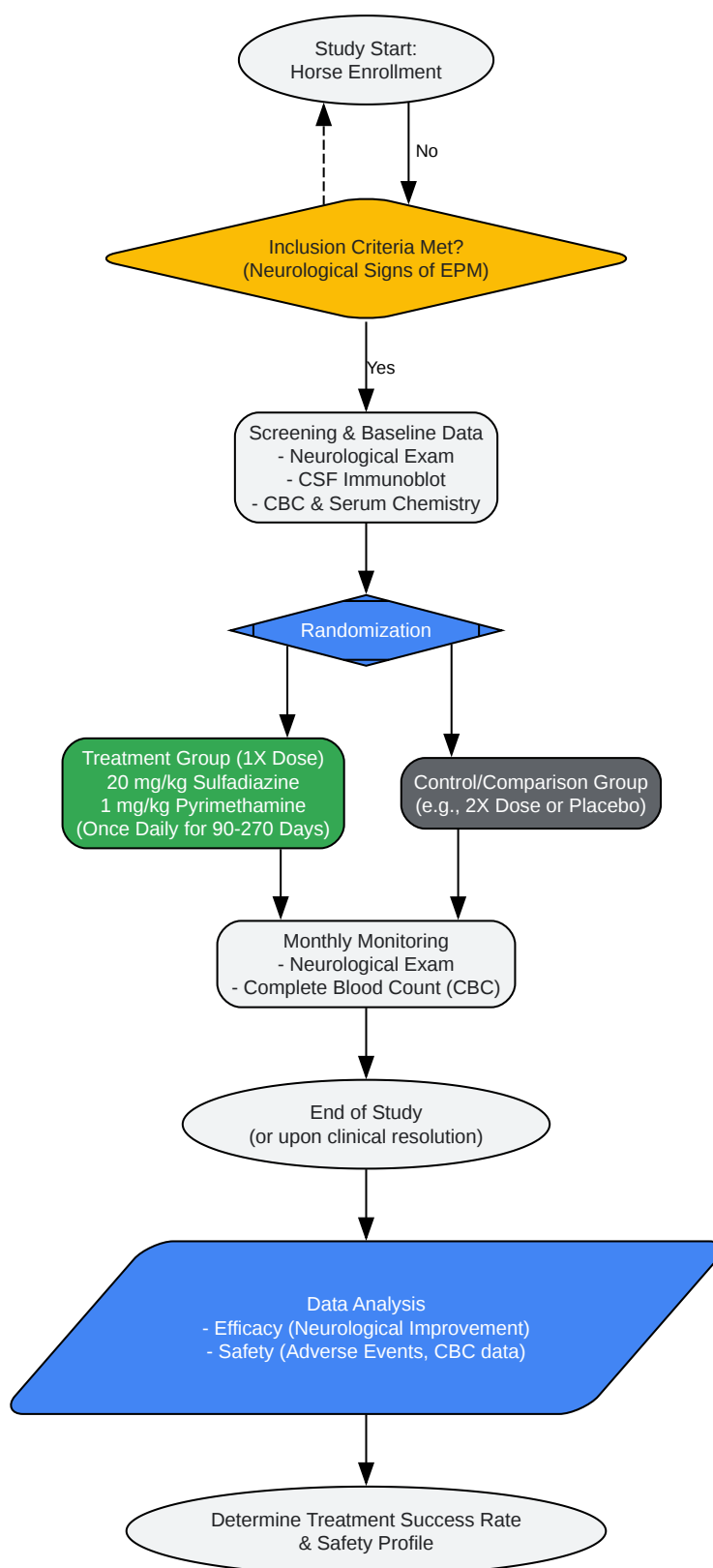


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Caption: Folic Acid Synthesis Pathway Inhibition by **Rebalance**.

## Experimental Workflow: Equine Safety and Efficacy Study

The following diagram illustrates the logical flow of a clinical study designed to evaluate the safety and efficacy of **Rebalance** in horses.



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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)